molecular formula C14H9F2N3OS B6500333 3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851980-00-2

3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B6500333
CAS No.: 851980-00-2
M. Wt: 305.30 g/mol
InChI Key: IRFCCGMVHHEJMH-UHFFFAOYSA-N
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Description

“3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide” is characterized by a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The molecular formula is C14H8F2N2OS, with an average mass of 290.288 Da and a monoisotopic mass of 290.032532 Da .

Scientific Research Applications

3F-NBH has been used in a variety of scientific research applications. It has been used as a substrate in enzyme kinetic studies and as a reagent in the synthesis of various compounds. It has also been used in the synthesis of novel fluorescent probes, as a fluorescent labeling agent for proteins, and as a substrate for the detection of proteases.

Advantages and Limitations for Lab Experiments

3F-NBH has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is non-toxic and non-mutagenic. It is also relatively inexpensive and can be used in a variety of applications. However, its use is limited by its low solubility in water and its reactivity with other compounds.

Future Directions

There are a number of potential future directions for 3F-NBH. It could be used in the synthesis of novel fluorescent probes, as a reagent for the detection of proteases, or as a substrate for enzyme kinetic studies. It could also be used in the synthesis of small molecules or as a fluorescent labeling agent for proteins. Additionally, further research could be conducted to better understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3F-NBH is relatively straightforward and requires the use of a few simple reagents. It is synthesized from 6-fluoro-1,3-benzothiazol-2-ylbenzohydrazide and anhydrous hydrogen fluoride. The reaction is carried out in anhydrous acetonitrile at a temperature of 60°C for 10 minutes. The reaction produces 3F-NBH in a yield of 95%.

Properties

IUPAC Name

3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3OS/c15-9-3-1-2-8(6-9)13(20)18-19-14-17-11-5-4-10(16)7-12(11)21-14/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFCCGMVHHEJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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